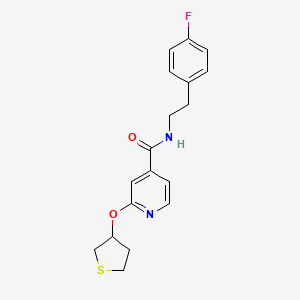
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C18H19FN2O2S and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a unique structure combining a fluorophenethyl group with a tetrahydrothiophenyl ether linked to an isonicotinamide moiety. This configuration is significant for its biological activity.
Research indicates that compounds structurally similar to this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The isonicotinamide portion is known for its role in modulating the activity of nicotinic acetylcholine receptors and other targets related to neuropharmacology.
Antioxidant Properties
Studies have shown that derivatives of isonicotinamide exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. The incorporation of the tetrahydrothiophenyl group could enhance these effects by contributing to electron donation mechanisms.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. For instance, some isonicotinamide derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar activities.
Enzyme Inhibition
Compounds with structural similarities have been reported as inhibitors of key enzymes such as xanthine oxidase (XO). The biological evaluation of these compounds often reveals their potential as therapeutic agents in conditions like gout and hyperuricemia.
Case Studies
- Xanthine Oxidase Inhibition : A study on related isonicotinamide derivatives found that certain modifications led to enhanced inhibition of XO, with IC50 values in the low micromolar range. This suggests that this compound could be optimized for similar activity .
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds with the isonicotinamide backbone exhibited significant activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl and isonicotinamide rings. Key findings from SAR studies include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrahydrothiophene Group : This moiety may contribute to improved solubility and bioavailability, enhancing overall therapeutic efficacy.
Data Summary
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-15-3-1-13(2-4-15)5-8-21-18(22)14-6-9-20-17(11-14)23-16-7-10-24-12-16/h1-4,6,9,11,16H,5,7-8,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJISHCYQZLXXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














